1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a synthetic organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with ethyl, fluorophenyl, sulfanyl, and nitro groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as diethyl oxalate, under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the quinoxaline core using a mixture of concentrated sulfuric acid and nitric acid.
Substitution with Fluorophenylsulfanyl Group: The fluorophenylsulfanyl group can be introduced through a nucleophilic substitution reaction using 4-fluorothiophenol and a suitable leaving group on the quinoxaline core.
Ethylation: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions can yield a variety of substituted quinoxalines.
Scientific Research Applications
1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenylsulfanyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diethyl-6-[(4-chlorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with a chlorine atom instead of fluorine.
1,4-Diethyl-6-[(4-methylphenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Properties
Molecular Formula |
C18H16FN3O4S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1,4-diethyl-6-(4-fluorophenyl)sulfanyl-7-nitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C18H16FN3O4S/c1-3-20-13-9-15(22(25)26)16(27-12-7-5-11(19)6-8-12)10-14(13)21(4-2)18(24)17(20)23/h5-10H,3-4H2,1-2H3 |
InChI Key |
KXIWUYUMNYAGRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=C(C=C2N(C(=O)C1=O)CC)SC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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